molecular formula C10H10F3N B13074188 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13074188
M. Wt: 201.19 g/mol
InChI Key: VEQFYOPPJUTJEQ-UHFFFAOYSA-N
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Description

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of fluorine atoms to the indole structure can significantly alter its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

The synthesis of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and purification steps.

Chemical Reactions Analysis

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to biological receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar compounds to 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole include other fluorinated indole derivatives and non-fluorinated indoles. The presence of fluorine atoms in this compound makes it unique by enhancing its chemical stability and biological activity compared to non-fluorinated counterparts . Some similar compounds include:

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

4,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-10(2)4-14-9-7(10)5(11)3-6(12)8(9)13/h3,14H,4H2,1-2H3

InChI Key

VEQFYOPPJUTJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=CC(=C2F)F)F)C

Origin of Product

United States

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